molecular formula C21H21N5OS B2997273 2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034540-91-3

2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2997273
CAS No.: 2034540-91-3
M. Wt: 391.49
InChI Key: FKAFYOYREIXEGJ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5OS and its molecular weight is 391.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibitα-glucosidase and microtubule assembly . These targets play crucial roles in carbohydrate digestion and cell division, respectively.

Mode of Action

The compound interacts with its targets in a non-competitive manner . This means it binds to a site other than the active site of the enzyme, changing the enzyme’s shape and making it less effective. The compound’s interaction with its targets leads to the inhibition of α-glucosidase and microtubule assembly .

Biochemical Pathways

The inhibition of α-glucosidase affects the carbohydrate digestion pathway. This enzyme is responsible for breaking down complex carbohydrates into simple sugars. Its inhibition leads to a decrease in postprandial hyperglycemia .

The inhibition of microtubule assembly affects the cell division pathway. Microtubules are essential for the separation of chromosomes during cell division. Their inhibition can lead to cell cycle arrest .

Result of Action

The inhibition of α-glucosidase can lead to a decrease in blood glucose levels, which can be beneficial for managing diabetes . The inhibition of microtubule assembly can lead to cell cycle arrest and apoptosis, which can be beneficial for treating cancer .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-19(12-14-13-23-17-5-2-1-4-16(14)17)24-15-7-10-26(11-8-15)21-25-18-6-3-9-22-20(18)28-21/h1-6,9,13,15,23H,7-8,10-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAFYOYREIXEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.